molecular formula C15H17BrN2O B2801711 4-Bromo-N-(1-cyano-3-methylcyclohexyl)benzamide CAS No. 2127730-48-5

4-Bromo-N-(1-cyano-3-methylcyclohexyl)benzamide

Cat. No.: B2801711
CAS No.: 2127730-48-5
M. Wt: 321.218
InChI Key: SCTSVTPPIYHASO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-(1-cyano-3-methylcyclohexyl)benzamide is an organic compound characterized by the presence of a bromine atom, a cyano group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(1-cyano-3-methylcyclohexyl)benzamide typically involves a multi-step process:

    Amidation: The formation of the benzamide moiety involves the reaction of the brominated benzene derivative with an amine, specifically 1-cyano-3-methylcyclohexylamine, under conditions that promote amide bond formation, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the cyano group can yield primary amines.

    Substitution: The bromine atom on the benzene ring can be substituted with various nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium thiolate (NaSMe) can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Bromo-N-(1-cyano-3-methylcyclohexyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of benzamide derivatives with biological macromolecules, providing insights into their potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(1-cyano-3-methylcyclohexyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the bromine atom play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-cyclohexylbenzamide
  • 4-Bromo-N-(1-cyano-2-methylcyclohexyl)benzamide
  • 4-Bromo-N-(1-cyano-4-methylcyclohexyl)benzamide

Uniqueness

4-Bromo-N-(1-cyano-3-methylcyclohexyl)benzamide is unique due to the specific positioning of the cyano and methyl groups on the cyclohexyl ring, which can influence its reactivity and binding properties compared to other similar compounds. This unique structure may result in distinct biological activities and applications.

Properties

IUPAC Name

4-bromo-N-(1-cyano-3-methylcyclohexyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O/c1-11-3-2-8-15(9-11,10-17)18-14(19)12-4-6-13(16)7-5-12/h4-7,11H,2-3,8-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTSVTPPIYHASO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)(C#N)NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.